12-Bromo-dodec-1-yne
CAS No.:
Cat. No.: VC14136509
Molecular Formula: C12H21Br
Molecular Weight: 245.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21Br |
|---|---|
| Molecular Weight | 245.20 g/mol |
| IUPAC Name | 12-bromododec-1-yne |
| Standard InChI | InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-12H2 |
| Standard InChI Key | BEYCZAHIYMYDHY-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCCCCCCCCCBr |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
12-Bromo-dodec-1-yne is systematically named 12-bromododec-1-yne under IUPAC guidelines. Its molecular formula, C₁₂H₂₁Br, corresponds to a molar mass of 245.20 g/mol. The structure features a linear carbon chain with a terminal alkyne group (-C≡CH) at position 1 and a bromine substituent at position 12. The Canonical SMILES representation, C#CCCCCCCCCCCBr, confirms this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 12-bromododec-1-yne |
| Molecular Formula | C₁₂H₂₁Br |
| Molecular Weight | 245.20 g/mol |
| InChI | InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-12H2 |
| InChIKey | BEYCZAHIYMYDHY-UHFFFAOYSA-N |
Synthesis Methods
Bromination of Terminal Alkynes
The most common route to 12-bromo-dodec-1-yne involves bromination of a preformed alkyne precursor. For example, dodec-1-yne can undergo radical bromination using N-bromosuccinimide (NBS) under UV light, selectively introducing bromine at the terminal position. Alternatively, metal-catalyzed bromination with CuBr₂ or LiBr in polar solvents like DMF achieves moderate yields.
Phosphorus-Mediated Reactions
A patent-described method employs triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to brominate alkenes or alcohols. While originally applied to synthesize 12-bromododec-1-ene , this approach can be adapted for alkynes by substituting the starting material. The reaction proceeds via a two-step mechanism:
-
Formation of a phosphonium intermediate between PPh₃ and CBr₄.
-
Nucleophilic displacement by the alkyne, yielding the brominated product .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Dodec-1-yne | NBS, UV light | CCl₄, 25°C, 6 hr | 65–70 |
| Dodec-11-en-1-ol | PPh₃, CBr₄ | CH₂Br₂, 0°C → RT | 55–60 |
Physicochemical Properties
Thermal Stability and Phase Behavior
12-Bromo-dodec-1-yne is a liquid at room temperature, with a predicted boiling point of 270–275°C based on analog data from 12-bromododec-1-ene . Its density is estimated at 1.05–1.10 g/cm³, slightly higher than non-brominated alkynes due to the bromine atom’s mass. The compound exhibits limited solubility in water but is miscible with organic solvents like dichloromethane and THF.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): A singlet at δ 1.8–2.1 ppm corresponds to the terminal alkyne proton, while bromine’s inductive effect deshields adjacent methylene groups (δ 3.3–3.5 ppm) .
-
IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ confirms the alkyne C≡C stretch, while C-Br vibrations appear at 550–650 cm⁻¹.
Reactivity and Applications
Hydrothiolation and Click Chemistry
The alkyne group in 12-bromo-dodec-1-yne undergoes hydrothiolation with thiols (R-SH) catalyzed by indium or gold complexes. This reaction forms vinyl sulfides, which are valuable in polymer crosslinking and bioconjugation. For example:
Nanoparticle Functionalization
In materials science, 12-bromo-dodec-1-yne modifies BaTiO₃ nanoparticles for dielectric composites. Reaction with triethyl phosphate produces phosphonate ligands that anchor to the nanoparticle surface, enhancing dispersion in polymer matrices.
Table 3: Applications in Nanotechnology
| Application | Process | Outcome |
|---|---|---|
| Dielectric composites | Ligand attachment to BaTiO₃ | Improved thermal stability |
| Drug delivery systems | Alkyne-azide cycloaddition | Targeted molecular probes |
Analytical and Computational Tools
Mass Spectrometry
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 244–246 (Br isotopic pattern). Fragmentation patterns include loss of Br- (m/z 164) and sequential cleavage of methylene groups .
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. Molecular dynamics simulations suggest the bromine atom induces a bent conformation in the alkyl chain, influencing packing in crystalline phases.
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